![molecular formula C10H7ClN2O2 B1347195 2-Chloro-4-methyl-6-nitroquinoline CAS No. 54965-59-2](/img/structure/B1347195.png)
2-Chloro-4-methyl-6-nitroquinoline
Overview
Description
2-Chloro-4-methyl-6-nitroquinoline, also known as CMN, is a chemical compound commonly used in the laboratory for various applications. It is an organic compound with a molecular formula of C8H6ClN3O2. CMN is a yellow solid at room temperature and is soluble in organic solvents. It is a versatile compound with various applications in research and industry, including as a reagent, a dye, a catalyst, and a stabilizer.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research shows various methods for synthesizing compounds similar to 2-Chloro-4-methyl-6-nitroquinoline. For instance, a method involving Cyclization, Nitrification, and Chlorination was used for synthesizing 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, starting from 4-methoxyaniline. This method, characterized by simple operations and mild conditions, achieved a product yield of 85%, indicating potential applicability for this compound (Zhao, Lei, & Guo, 2017).
- Structural Studies : The crystal structures of hydrogen-bonded co-crystals of compounds related to this compound, like 6-methylquinoline with chloro-nitrobenzoic acids, have been determined. These studies are crucial for understanding the molecular interactions and structural properties of such compounds (Gotoh & Ishida, 2020).
Potential Applications in Medicinal Chemistry
- Antimicrobial Activity : A series of 2-chloro-6-methylquinoline hydrazone derivatives were synthesized and tested for antimicrobial activity. This suggests potential for derivatives of this compound in antimicrobial applications (Bawa, Kumar, Drabu, & Kumar, 2009).
- Antimycotic Activity : Compounds like 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which are structurally related to this compound, have shown antimycotic activity against various microorganisms. This implies a potential for antimycotic applications of this compound (Cziáky, Kóródi, Frank, & Czink, 1996).
Biochemical Research
- Nitroarene Reduction : Studies involving the reduction of nitroarenes, which include compounds like this compound, using formic acid in the presence ofa ruthenium catalyst have been conducted. This research highlights the potential for this compound in biochemical processes involving nitroarene reduction (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Organic Synthesis and Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds using precursors structurally similar to this compound, such as 4-chloro-2-methyl-3-nitroquinolines, has been explored. These studies provide insights into the versatility of such quinoline derivatives in the synthesis of complex heterocycles, indicating a similar potential for this compound in organic synthesis (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).
properties
IUPAC Name |
2-chloro-4-methyl-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZXWOQFSDHSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316788 | |
Record name | 2-Chloro-4-methyl-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54965-59-2 | |
Record name | 54965-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-methyl-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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